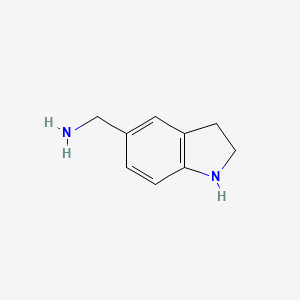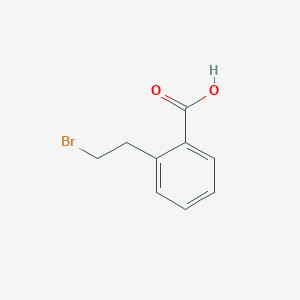
1,13-Tridecanediol diacetate
Descripción general
Descripción
1,13-Tridecanediol diacetate is a chemical compound with the molecular formula C17H32O4 . It is a derivative of 1,13-Tridecanediol, which has the molecular formula C13H28O2 .
Molecular Structure Analysis
The molecular structure of 1,13-Tridecanediol, the parent compound of 1,13-Tridecanediol diacetate, is available in various databases . The structure of 1,13-Tridecanediol diacetate can be inferred from this, with the addition of two acetyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,13-Tridecanediol, the parent compound of 1,13-Tridecanediol diacetate, are well-documented . These include its molecular weight, density, and phase change data. The properties of 1,13-Tridecanediol diacetate can be inferred to be similar, with modifications due to the presence of the acetyl groups.Aplicaciones Científicas De Investigación
1. Synthesis of Omega-Hydroxy Carboxylic Acids and Alpha,Omega-Dimethyl Ketones
1,13-Tridecanediol diacetate has been utilized in the synthesis of omega-hydroxy carboxylic acids and alpha,omega-dimethyl diketones using alpha,omega-diols as alkylating agents. This process, facilitated by an iridium catalyst, yields important compounds like cyclopentadecanolide and hexadecanedione, which have various applications in organic synthesis and chemical industries (Iuchi et al., 2010).
2. Fermentation by Candida Tropicalis
Candida tropicalis, a yeast species, has been researched for its ability to produce 1,13-tridecanedioic acid from 1,13-tridecanediol diacetate. By optimizing fermentation conditions, significant yields of this dicarboxylic acid were achieved, which is important for various industrial applications (Liu et al., 2000).
3. Polyamide Synthesis with Cis-dicarboxylato-chelated Platinum(II)
In the development of macromolecular drug carriers, water-soluble polyamides containing pairs of carboxyl groups have been synthesized using 4,7,10-trioxa-1,13-tridecanediamine, a derivative of 1,13-tridecanediol diacetate. These polyamides are used to develop carrier-bound platinum anticancer drugs, highlighting their potential in pharmaceutical research (Bariyanga et al., 2005).
4. Micelle Formation for Drug Delivery
1,13-Tridecanediol diacetate derivatives have been explored in the formation of micelles for drug delivery. Acid-degradable poly(acetal urethane) micelles, prepared using diacetal-containing diols, show promise in pH-triggered intracellular delivery of anticancer drugs. This application is significant in the development of efficient drug delivery systems (Huang et al., 2015).
5. Catalysis in Organic Synthesis
1,13-Tridecanediol diacetate is involved in catalysis for organic synthesis. For example, it has been used in the synthesis of 2,4,5-trisubstituted imidazoles, highlighting its role in facilitating efficient and environmentally friendly synthetic pathways (Fekri & Nateghi, 2021).
Propiedades
IUPAC Name |
13-acetyloxytridecyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-16(18)20-14-12-10-8-6-4-3-5-7-9-11-13-15-21-17(2)19/h3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRSUOKUFHQRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292261 | |
| Record name | 1,1′-(1,13-tridecanediyl) diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,13-Tridecanediol diacetate | |
CAS RN |
42236-70-4 | |
| Record name | 1,1′-(1,13-tridecanediyl) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42236-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,13-tridecanediyl) diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Diazabicyclo[3.1.1]heptane](/img/structure/B3266259.png)
![3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3266283.png)

![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)
![2-Bromo-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B3266304.png)


![N-benzyl-4-((2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B3266316.png)

![N-ethyl-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3266323.png)
![6-(2-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3266325.png)

